Cardiospermin

Description

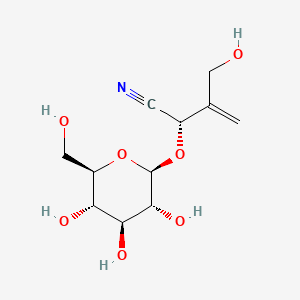

Structure

3D Structure

Properties

CAS No. |

54525-10-9 |

|---|---|

Molecular Formula |

C11H17NO7 |

Molecular Weight |

275.25 g/mol |

IUPAC Name |

(2S)-3-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enenitrile |

InChI |

InChI=1S/C11H17NO7/c1-5(3-13)6(2-12)18-11-10(17)9(16)8(15)7(4-14)19-11/h6-11,13-17H,1,3-4H2/t6-,7-,8-,9+,10-,11-/m1/s1 |

InChI Key |

MQTLCYHUTVTHFO-MPVQUNCYSA-N |

SMILES |

C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C=C(CO)[C@@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

cardiospermin |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Cardiospermin from Cardiospermum halicacabum Roots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of cardiospermin, a bioactive cyanogenic glucoside with recognized anxiolytic properties, from the roots of Cardiospermum halicacabum. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed signaling pathway for its biological activity.

Introduction

Cardiospermum halicacabum, commonly known as balloon vine, has a history of use in traditional medicine for various ailments, including neurological disorders.[1] Scientific investigations have identified this compound as a key bioactive constituent in the roots of this plant, responsible for its anxiolytic effects.[2] This guide serves as a technical resource for the systematic extraction, isolation, and characterization of this compound for research and drug development purposes.

Experimental Protocols

The following protocols are based on established methodologies for the extraction and isolation of this compound from Cardiospermum halicacabum roots.

Plant Material and Extraction

A detailed protocol for the initial extraction of bioactive compounds from the plant's roots is crucial for a high-yield isolation of this compound.

Experimental Protocol: Ethanolic Extraction of Cardiospermum halicacabum Roots

-

Plant Material Collection and Preparation:

-

Collect fresh roots of Cardiospermum halicacabum.

-

Wash the roots thoroughly with distilled water to remove any soil and debris.

-

Shade-dry the roots at room temperature until they are completely moisture-free.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Accurately weigh a specific amount of the dried root powder (e.g., 500 g).

-

Place the powdered root material in a thimble and insert it into a Soxhlet apparatus.

-

Extract the powder with 95% ethanol for a period of 18 hours.

-

The extraction process should be carried out at a temperature range of 60-80°C.

-

-

Concentration of the Extract:

-

After extraction, filter the ethanolic extract to remove any particulate matter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Continue the evaporation process until a semi-solid, dark brown crude extract is obtained.

-

Store the crude extract in a desiccator over anhydrous calcium chloride to ensure it remains dry until further processing.

-

Fractionation and Isolation of this compound

The crude ethanolic extract is a complex mixture of various phytochemicals. To isolate this compound, a systematic fractionation approach using column chromatography is employed.

Experimental Protocol: Column Chromatography for Fractionation

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., n-hexane).

-

Pack a glass column (e.g., 60 cm length, 4 cm diameter) with the silica gel slurry, ensuring a uniform and compact bed.

-

-

Sample Loading:

-

Dissolve the crude ethanolic extract (e.g., 25 g) in a minimal amount of the initial mobile phase.

-

Adsorb this mixture onto a small amount of silica gel.

-

Allow the solvent to evaporate, resulting in a dry, free-flowing powder.

-

Carefully load this powdered sample onto the top of the prepared silica gel column.

-

-

Elution and Fraction Collection:

-

Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be:

-

n-hexane

-

n-hexane : Chloroform (gradually increasing proportions of chloroform)

-

Chloroform

-

Chloroform : Ethyl acetate (gradually increasing proportions of ethyl acetate)

-

Ethyl acetate

-

Ethyl acetate : Ethanol (gradually increasing proportions of ethanol)

-

Ethanol

-

-

Collect the eluate in fractions of a consistent volume (e.g., 25 mL).

-

-

Monitoring of Fractions:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions with similar chemical profiles.

-

Pool the fractions that show similar TLC patterns. Based on existing research, this process can yield multiple master fractions.[2]

-

Purification and Identification of this compound

The fractions showing the desired biological activity (anxiolytic) are further purified to yield pure this compound.

Experimental Protocol: Purification and Identification

-

Purification of Active Fractions:

-

The master fraction identified as containing the active compound (e.g., MF-14 from the study by Kumar et al., 2011) is subjected to further purification.[2]

-

This can be achieved through techniques such as preparative TLC or re-crystallization to obtain a pure, crystalline compound.

-

-

Spectroscopic Analysis for Structural Elucidation:

-

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields

| Parameter | Value |

| Starting Material (Dried Root Powder) | 500 g |

| Solvent for Extraction | 95% Ethanol |

| Yield of Crude Ethanolic Extract | 7.5% (w/w) |

| Weight of Crude Extract for Column Chromatography | 25 g |

| Number of Master Fractions Obtained | 19 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| IR (KBr, cm⁻¹) | Characteristic peaks for hydroxyl (-OH), cyano (-C≡N), and glycosidic (C-O-C) functional groups. |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to protons of the glucose moiety and the aglycone part of the molecule. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances confirming the number and types of carbon atoms in the glucose and aglycone structures. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of this compound. |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the sequential steps involved in the isolation of this compound from Cardiospermum halicacabum roots.

Caption: Workflow for the isolation and identification of this compound.

Proposed Anxiolytic Signaling Pathway

This compound is a cyanogenic glucoside, and its anxiolytic effects are hypothesized to be mediated through the modulation of the GABAergic system, a primary target for anxiolytic drugs. The proposed pathway involves the interaction of this compound with the GABA-A receptor.

Caption: Proposed signaling pathway for the anxiolytic action of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from the roots of Cardiospermum halicacabum. The outlined protocols for extraction, fractionation, and purification, coupled with the presented data and visualizations, offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of the precise mechanism of action of this compound warrants further investigation to fully understand its therapeutic potential.

References

Phytochemical Analysis of Cardiospermin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiospermin, a cyanogenic glucoside identified in Cardiospermum halicacabum, has garnered scientific interest for its potential therapeutic properties, notably its anxiolytic effects. This technical guide provides a comprehensive overview of the phytochemical analysis of this compound, including detailed experimental protocols for its extraction, isolation, and characterization. It also summarizes the current understanding of its biological activities and potential mechanisms of action, presenting quantitative data in structured tables and visualizing experimental workflows and signaling pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Cardiospermum halicacabum, commonly known as balloon vine, has a long history of use in traditional medicine for treating a variety of ailments, including rheumatism, neurological diseases, and anxiety.[1] Phytochemical investigations of this plant have revealed the presence of a diverse array of bioactive compounds, including flavonoids, saponins, triterpenoids, and alkaloids.[2] Among these, the cyanogenic glucoside this compound has been identified as a key contributor to the plant's anxiolytic properties.[3][4][5] This guide focuses on the technical aspects of analyzing this compound, providing a foundation for further research and development.

Phytochemical Profile of Cardiospermum halicacabum

Preliminary phytochemical screening of various extracts of Cardiospermum halicacabum has confirmed the presence of several classes of secondary metabolites. The table below summarizes the phytochemicals identified in the plant.

| Phytochemical Class | Presence | Reference(s) |

| Alkaloids | + | [2] |

| Flavonoids | + | [2] |

| Saponins | + | [2] |

| Terpenoids | + | [2] |

| Steroids | + | [1] |

| Tannins | + | [1] |

| Glycosides (including this compound) | + | [3][4][5] |

| Phenolic Compounds | + | [1] |

Table 1: Phytochemical constituents of Cardiospermum halicacabum

Experimental Protocols

Extraction of this compound

The following protocol describes a general method for the extraction of this compound from the roots of Cardiospermum halicacabum, based on methodologies used for the isolation of anxiolytic principles from the plant.[5]

Materials:

-

Dried and powdered roots of Cardiospermum halicacabum

-

Ethanol (95%)

-

Soxhlet apparatus

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Coarsely powder the dried roots of C. halicacabum.

-

Subject the powdered material to Soxhlet extraction using 95% ethanol as the solvent.

-

Continue the extraction for 72 hours or until the solvent in the siphon tube of the Soxhlet apparatus becomes colorless.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Dry the concentrated extract completely using a freeze dryer to obtain the crude ethanolic extract.

-

Store the crude extract in a desiccator until further use.

Diagram of the Extraction Workflow:

Caption: Workflow for the extraction of this compound from C. halicacabum roots.

Bioassay-Guided Fractionation and Isolation of this compound

To isolate this compound, a bioassay-guided fractionation approach can be employed, where fractions of the crude extract are tested for their anxiolytic activity.[5]

Materials:

-

Crude ethanolic extract of C. halicacabum

-

Silica gel for column chromatography

-

A series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Appropriate visualizing agents for TLC (e.g., iodine vapor, UV light)

-

Animal models for anxiolytic activity (e.g., elevated plus-maze, light-dark box)[5][6]

Procedure:

-

Subject the crude ethanolic extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with non-polar solvents like n-hexane and gradually increasing the polarity with chloroform, ethyl acetate, and methanol.

-

Collect the eluate in different fractions.

-

Monitor the separation process using TLC.

-

Pool the fractions showing similar TLC profiles.

-

Test the pooled fractions for anxiolytic activity using established animal models.[5][6]

-

Subject the most active fraction (the one containing this compound) to further chromatographic purification steps (e.g., preparative TLC, HPLC) until a pure compound is isolated.

Diagram of the Isolation Workflow:

Caption: Bioassay-guided isolation of this compound.

Characterization of this compound

The structure of the isolated this compound can be elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of this compound. Fragmentation patterns in MS/MS can help in structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), cyano (-C≡N), and glycosidic linkages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores in the molecule.

Biological Activity and Mechanism of Action

This compound has been identified as the principle compound responsible for the anxiolytic effects of Cardiospermum halicacabum root extract.[3][4][5] While the precise mechanism of action has not been fully elucidated, it is hypothesized that this compound may interact with the GABAergic system, a common target for anxiolytic drugs.[1] The activation of GABAA receptors in the central nervous system leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in a calming effect.

Hypothesized Signaling Pathway for Anxiolytic Action:

Caption: Hypothesized GABAergic pathway for this compound's anxiolytic effect.

Quantitative Analysis

To date, there is a lack of published, validated methods for the quantitative analysis of this compound in Cardiospermum halicacabum. The development of a robust and reliable analytical method, such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a critical next step for the standardization of C. halicacabum extracts and for pharmacokinetic studies of this compound.

Conclusion and Future Directions

This compound stands out as a promising phytochemical from Cardiospermum halicacabum with demonstrated anxiolytic potential. This guide has outlined the fundamental experimental procedures for its extraction, isolation, and characterization. However, to fully unlock its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Development of a validated quantitative analytical method for this compound.

-

Complete structural elucidation of this compound using advanced spectroscopic techniques.

-

In-depth investigation of its mechanism of action , including its specific molecular targets and signaling pathways.

-

Preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of purified this compound.

Addressing these research gaps will be crucial for the potential development of this compound as a novel anxiolytic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of anxiolytic principle from ethanolic root extract of Cardiospermum halicacabum - Phytomedicine, Jan 2011, 18(2-3), 219-223 | PDF [slideshare.net]

- 5. Isolation of anxiolytic principle from ethanolic root extract of Cardiospermum halicacabum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researcher.manipal.edu [researcher.manipal.edu]

Unraveling the Molecular Mechanisms of Cardiospermin and its Bioactive Surrogates from Cardiospermum halicacabum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiospermum halicacabum, commonly known as the "balloon vine," has a long history in traditional medicine for treating a variety of ailments, including inflammation, rheumatism, and tumors. While the term "cardiospermin" is colloquially used, scientific literature predominantly attributes the plant's therapeutic effects to a complex interplay of its constituent bioactive compounds rather than a single, eponymous molecule. This technical guide delves into the molecular mechanisms of action of the well-characterized bioactive compounds isolated from Cardiospermum halicacabum, providing a comprehensive overview for researchers and drug development professionals. Due to the limited specific data on a compound named "this compound," this document will focus on the scientifically validated activities of key isolates, including flavonoids and other phenolic compounds, which are likely responsible for the plant's observed pharmacological properties.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of Cardiospermum halicacabum extracts are well-documented. The primary mechanism involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Inhibition of Nitric Oxide (NO) Production

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Several studies have demonstrated the potent inhibitory effects of Cardiospermum halicacabum extracts and its isolated compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on NO Inhibition

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Ethanolic Fraction of C. halicacabum | RAW 264.7 | 90 µg/mL | [1] |

| Diosmetin-7-O-β-D-glucuronide (DMG) | RAW 264.7 | 16.72 ± 1.01 µM | [2] |

| p-coumaric acid | RAW 264.7 | 2.64 µg/mL | [3] |

| Gallic acid | RAW 264.7 | 1.66 µg/mL | [3] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol outlines the general methodology used to assess the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., C. halicacabum extract or isolated flavonoids) and stimulated with 1 µg/mL of LPS. A control group with LPS alone and a vehicle control group are also included.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

IC50 Calculation: The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated from a dose-response curve.

Signaling Pathway: Inhibition of NO Production

The inhibition of NO production by bioactive compounds from C. halicacabum is often linked to the downregulation of iNOS expression, which is controlled by upstream signaling pathways like NF-κB and MAPKs.

Anticancer Mechanism of Action

Emerging evidence suggests that compounds from Cardiospermum halicacabum possess anticancer properties, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Modulation of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Bioactive compounds like apigenin, found in C. halicacabum, have been shown to negatively regulate this pathway.

Experimental Workflow: Western Blot Analysis of PI3K/Akt Pathway Proteins

This workflow describes the general steps to investigate the effect of a test compound on the PI3K/Akt pathway.

Signaling Pathway: Apigenin's Impact on PI3K/Akt and Apoptosis

Apigenin, a flavonoid present in Cardiospermum halicacabum, can induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway, which in turn affects the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Conclusion

While the specific entity "this compound" remains elusive in peer-reviewed literature, the therapeutic potential of Cardiospermum halicacabum is strongly supported by scientific evidence. The plant's anti-inflammatory and anticancer activities are attributed to a synergistic blend of bioactive compounds, including flavonoids like apigenin and diosmetin, and phenolic acids. These molecules exert their effects by modulating key signaling pathways such as NF-κB and PI3K/Akt, thereby regulating inflammatory responses and cancer cell survival. Further research focusing on the isolation and characterization of all active constituents and their precise mechanisms of action will be crucial for the development of novel therapeutics from this promising medicinal plant. This guide provides a foundational understanding of the molecular pharmacology of Cardiospermum halicacabum's known bioactive compounds, offering valuable insights for future research and drug discovery endeavors.

References

- 1. ijndd.in [ijndd.in]

- 2. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]

- 3. Antiinflammatory and Antioxidant Flavonoids and Phenols from Cardiospermum halicacabum (倒地鈴 Dào Dì Líng) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Cardiospermin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Cardiospermin and extracts from Cardiospermum halicacabum, the plant from which it is derived. The document focuses on the compound's anticancer and anti-inflammatory properties, detailing the experimental methodologies used to ascertain these effects and the underlying molecular mechanisms. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Anticancer and Cytotoxic Activity

Extracts of Cardiospermum halicacabum and its active constituents have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The primary method for evaluating this activity is the MTT assay, which measures cell viability.

| Cell Line | Extract Type | IC50 Value | Exposure Time | Reference |

| Human Lung Cancer (A549) | Whole Plant | 30 µg/mL | 24 hours | [1] |

| Human Hepatocellular Carcinoma (HepG2) | Ethanolic Leaf | 49.70 µg/mL | Not Specified | [2] |

| Human Hepatocellular Carcinoma (HepG2) | Ethyl Acetate Leaf | 51.12 µg/mL | Not Specified | [2] |

| Human Hepatocellular Carcinoma (HepG2) | Ethanolic Leaf | 1.90 mg/mL | Not Specified | [3] |

| Human Hepatocellular Carcinoma (HepG2) | Chloroform Leaf | 2.47 mg/mL | Not Specified | [3] |

| Human Hepatocellular Carcinoma (HepG2) | n-Hexane Leaf | 2.595 mg/mL | Not Specified | [3] |

| Ehrlich Ascites Carcinoma (EAC) | Chloroform Leaf | Significant activity noted | Not Specified | [4] |

| Human Colon Cancer (Ht-29) | Ethanolic Leaf | ~200-250 µg/mL | Not Specified | [2] |

| Human Neuroblastoma (IMR-32) | Ethanolic Leaf | ~200 µg/mL | Not Specified | [2] |

Note: Some studies use crude extracts, and the concentration of this compound within these extracts is not always specified. The activity is attributed to the synergistic effects of various phytochemicals present.[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a density of approximately 5x10³ cells per well in a suitable medium like DMEM.[1] The plates are incubated for 24 hours to allow for cell attachment.[1]

-

Treatment: The cells are then treated with various concentrations of the Cardiospermum halicacabum extract (e.g., 25, 50, 75, 100, 200, 300 µg/ml).[1] A control group with a serum-free medium is also maintained.[1]

-

Incubation: The treated cells are incubated for a specified period, typically 24 hours, at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After incubation, the medium is removed, and 20 µl/ml of MTT reagent (5 mg/ml in PBS) is added to each well.[5] The plates are then incubated for another 4 hours at 37°C.[5]

-

Formazan Solubilization: During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[3] After the incubation, the medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm or 570 nm) to determine the formazan concentration, which is directly proportional to the number of viable cells.[3] The percentage of cell viability is calculated, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

Caption: Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity

Cardiospermum halicacabum extracts have been traditionally used for inflammatory conditions. In vitro studies have substantiated these claims, primarily through assays that measure the inhibition of protein denaturation and the suppression of inflammatory mediators like nitric oxide (NO).

| Assay | Extract Type | IC50 Value | Standard Drug | Standard IC50 | Reference |

| Ovalbumin Denaturation | Ethanolic Whole Plant | 5157 µg/mL | Diclofenac Sodium | 1922 µg/mL | [6][7] |

| Ovalbumin Denaturation | Aqueous Whole Plant | 8121 µg/mL | Diclofenac Sodium | 1922 µg/mL | [6][7] |

| NO Production Inhibition (LPS-induced RAW 264.7) | EtOAc Extract | 32.12 µg/mL | Not Specified | Not Specified | [8] |

| NO Production Inhibition (LPS-induced RAW 246.7) | Gallic Acid (isolated compound) | 1.66 µg/mL | Not Specified | Not Specified | [8] |

| NO Production Inhibition (LPS-induced RAW 246.7) | p-Coumaric Acid (isolated compound) | 2.64 µg/mL | Not Specified | Not Specified | [8] |

a) Heat-Induced Ovalbumin Denaturation Assay

This method assesses the ability of a substance to inhibit the denaturation of proteins, a key process in inflammation.[9]

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of ovalbumin (egg albumin), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the plant extract.[6]

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.[6]

-

Heat Denaturation: Following incubation, the mixtures are heated to 70°C for 5 minutes to induce protein denaturation.[6]

-

Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[6]

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated and compared against a standard anti-inflammatory drug like Diclofenac Sodium.[6][7]

b) Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory effect by quantifying the inhibition of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cells (RAW 264.7) are plated in a 96-well plate at a density of 5 × 10⁴ cells/well.[8]

-

Treatment and Stimulation: The cells are treated with different concentrations of the test compounds and simultaneously stimulated with LPS (1.0 µg/mL) for 24 hours.[8]

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8][10]

-

Data Analysis: The absorbance is measured, and the amount of nitrite is determined. The inhibitory effect of the extract on NO production is then calculated.

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of Cardiospermum halicacabum are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS, COX-2, and TNF-α.[11][12]

Ethanolic extracts of Cardiospermum halicacabum have been shown to inhibit the LPS-induced expression of COX-2, TNF-α, and iNOS mRNA.[11] This inhibition is achieved by preventing the activation and translocation of NF-κB to the nucleus. Specifically, the extract was found to inhibit the TNF-α induced DNA binding activity of NF-κB, which was associated with a decreased level of the p65 protein subunit in the nucleus of Jurkat cells.[11]

Caption: Inhibition of NF-κB Pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including Erk1/2 and p38, is another critical regulator of the inflammatory response. Cardiospermum halicacabum extract has been demonstrated to reduce the production of NO and Reactive Oxygen Species (ROS) by inhibiting the phosphorylation of Erk1/2 and p38 in LPS-stimulated RAW 264.7 cells.[10] This suggests that the anti-inflammatory action of the extract is also mediated by the downregulation of the MAPK signaling cascade.[10]

Caption: Attenuation of MAPK Pathway by this compound.

Other In Vitro Biological Activities

Beyond its anticancer and anti-inflammatory properties, extracts from Cardiospermum halicacabum exhibit a range of other biological activities.

-

Antioxidant Activity: Various extracts have demonstrated notable antioxidant potential in DPPH, nitric oxide scavenging, superoxide scavenging, and reducing power assays.[2][13] The chloroform extract, in particular, showed significant antioxidant activity.[4]

-

Antimicrobial Activity: Both aqueous and alcoholic extracts show marked activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Proteus mirabilis.[14][15][16] The extracts have also displayed fungistatic effects against pathogens like Trichophyton rubrum.[16]

-

Enzyme Inhibition: Extracts from the aerial parts have shown significant inhibitory activity against tyrosinase (IC50 of 10.8 µg/mL), while seed extracts were potent inhibitors of butyrylcholinesterase (BChE) (IC50 of 57.9 µg/mL), suggesting potential applications in neurodegenerative disorders.[17]

Conclusion

In vitro evidence strongly supports the therapeutic potential of this compound and extracts of Cardiospermum halicacabum. The compound exhibits significant dose-dependent cytotoxicity against a range of cancer cell lines and potent anti-inflammatory effects. These activities are underpinned by the modulation of critical signaling pathways, including the inhibition of NF-κB activation and the attenuation of MAPK signaling. Further research is warranted to isolate and characterize the specific bioactive compounds, including this compound, responsible for these effects and to elucidate their precise mechanisms of action for potential drug development.

References

- 1. jrmds.in [jrmds.in]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. researchgate.net [researchgate.net]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. Antiinflammatory and Antioxidant Flavonoids and Phenols from Cardiospermum halicacabum (倒地鈴 Dào Dì Líng) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. researchgate.net [researchgate.net]

- 11. Cardiospermum halicacabum ethanol extract inhibits LPS induced COX-2, TNF-alpha and iNOS expression, which is mediated by NF-kappaB regulation, in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. documentsdelivered.com [documentsdelivered.com]

- 14. rroij.com [rroij.com]

- 15. pakbs.org [pakbs.org]

- 16. europeanreview.org [europeanreview.org]

- 17. Chemical profiling and in vitro biological effects of Cardiospermum halicacabum L. (Sapindaceae) aerial parts and seeds for applications in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardiospermin: A Technical Whitepaper on its Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiospermin, a cyanogenic glucoside isolated from the roots of Cardiospermum halicacabum, has been identified as a promising bioactive compound with significant anxiolytic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the methodologies employed in its bioassay-guided fractionation and summarizes the available data on its biological activity. Furthermore, this document outlines the putative signaling pathways involved in its mechanism of action and presents a workflow for its discovery. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Cardiospermum halicacabum, commonly known as balloon vine, has a long history of use in traditional medicine for treating a variety of ailments, including neurological disorders. Scientific investigations into the pharmacological properties of this plant have revealed its potential as a source of novel therapeutic agents. Notably, extracts from the roots of C. halicacabum have demonstrated significant anxiolytic effects in preclinical studies. Bioassay-guided fractionation of these extracts has led to the isolation and identification of this compound, a cyanogenic glucoside, as the primary compound responsible for this activity. This document provides an in-depth technical overview of the discovery and characterization of this compound.

Discovery and Isolation

The discovery of this compound was the result of a systematic bioassay-guided fractionation of the ethanolic root extract of Cardiospermum halicacabum. The anxiolytic activity of the crude extract and subsequent fractions was assessed using established murine models of anxiety.

Experimental Protocols

2.1.1. Plant Material and Extraction

-

Plant Material: Roots of Cardiospermum halicacabum.

-

Extraction: The dried and powdered roots were subjected to extraction with ethanol to yield a crude ethanolic extract.

2.1.2. Bioassay-Guided Fractionation The anxiolytic potential of the extracts was evaluated using the following behavioral models in mice:

-

Elevated Plus-Maze (EPM) Test: This test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

-

Light-Dark Transition Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. Anxiolytic compounds increase the time spent in the light compartment.

The crude ethanolic extract was subjected to column chromatography, yielding multiple fractions. These fractions were then screened for anxiolytic activity using the EPM and light-dark transition tests. Active fractions were further purified to isolate the pure compound, this compound.

Workflow for Discovery and Isolation

Characterization of this compound

This compound has been identified as a cyanogenic glucoside. However, detailed spectroscopic data for its complete structure elucidation are not publicly available in the referenced literature.

Chemical Structure

A definitive chemical structure with stereochemistry and detailed spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) is pending access to the full primary literature.

Quantitative Data from Anxiolytic Studies

The following table summarizes the available quantitative data on the anxiolytic activity of the active fractions from the bioassay-guided isolation study.

| Fraction | Dose (mg/kg) | Animal Model | Key Finding | p-value |

| MF-14 | 30 | Elevated Plus-Maze | Significant increase in open arm entries | p < 0.05 |

| MF-16 | 30 | Elevated Plus-Maze | Significant increase in open arm entries | p < 0.01 |

| MF-17 | 30 | Elevated Plus-Maze | Significant increase in open arm entries | p < 0.001 |

| MF-14 | 10, 20, 30 | Light-Dark Transition | Significant increase in time in light box | p < 0.05, p < 0.01, p < 0.001 |

| MF-16 | 10, 20, 30 | Light-Dark Transition | Significant increase in time in light box | p < 0.05, p < 0.01, p < 0.001 |

| MF-17 | 10, 20, 30 | Light-Dark Transition | Significant increase in time in light box | p < 0.05, p < 0.01, p < 0.001 |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is yet to be fully elucidated. However, its anxiolytic effects suggest a potential interaction with neurotransmitter systems in the central nervous system, particularly the GABAergic system.

Putative Signaling Pathway: GABAergic Modulation

It is hypothesized that this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel. This potentiation would lead to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in an anxiolytic effect.

Biosynthesis of Cyanogenic Glycosides

This compound belongs to the class of cyanogenic glycosides. The general biosynthetic pathway for these compounds starts from an amino acid precursor.

Future Directions and Conclusion

This compound represents a compelling lead compound for the development of novel anxiolytic therapies. However, further research is imperative to fully characterize its pharmacological and toxicological profile. Key areas for future investigation include:

-

Complete Structure Elucidation: Definitive determination of the chemical structure of this compound using advanced spectroscopic techniques.

-

Chemical Synthesis: Development of a synthetic route for this compound to enable further pharmacological studies and potential large-scale production.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound, including binding affinity studies with the GABA-A receptor complex.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

Disclaimer: This document is based on publicly available scientific literature. Access to the full text of some primary research articles was not possible, which may limit the completeness of the data and protocols presented.

Unveiling the Therapeutic Potential of Cardiospermin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the screening process for identifying novel therapeutic properties of Cardiospermin, a cyanogenic glucoside found in Cardiospermum halicacabum. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of existing research on the bioactivity of C. halicacabum extracts, which is indicative of the potential of its purified constituents like this compound. This guide covers key therapeutic areas, presents available quantitative data, details experimental protocols, and visualizes associated signaling pathways.

Therapeutic Landscape of Cardiospermum halicacabum Extracts

Extracts from Cardiospermum halicacabum, colloquially known as "natural cortisone," have a rich history in traditional medicine for treating a variety of ailments, including rheumatism, digestive and respiratory disorders, and skin conditions.[1] Modern scientific investigations have validated many of these traditional uses, revealing a broad spectrum of pharmacological activities. It is important to note that while this compound is a known bioactive compound within the plant, much of the existing research has been conducted on whole plant extracts. Therefore, the therapeutic properties outlined below are attributed to the synergistic effects of various phytochemicals within the extracts, including flavonoids, saponins, terpenoids, and phytosterols, with the understanding that this compound likely contributes to this bioactivity.

Anti-inflammatory and Analgesic Activity

Cardiospermum halicacabum extracts have demonstrated significant anti-inflammatory effects.[1] Phytosterols within the plant are believed to contribute to a "cortisone-like" effect by stabilizing cell membranes and modulating the synthesis of arachidonic acid metabolites, without the adverse effects associated with corticosteroids. Studies have shown that these extracts can lead to a significant reduction in the activity of inflammatory enzymes.[1]

Anticancer Activity

In vitro studies have highlighted the potential of C. halicacabum extracts as anticancer agents. These extracts have shown cytotoxic effects against various cancer cell lines, including those of the prostate, lung, and liver.

Antioxidant Activity

The antioxidant properties of C. halicacabum extracts have been well-documented through various in vitro assays. These properties are attributed to the presence of phenolic compounds and flavonoids, which are effective free radical scavengers.

Anxiolytic Activity

This compound, a cyanogenic glucoside isolated from the root extract of C. halicacabum, has been identified as the principal compound responsible for the plant's anxiolytic (anti-anxiety) effects.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the therapeutic efficacy of Cardiospermum halicacabum extracts. It is crucial to reiterate that this data pertains to crude and fractionated extracts, and further studies are required to determine the specific IC50 values for isolated this compound.

Table 1: Anticancer Activity of Cardiospermum halicacabum Extracts

| Cell Line | Extract Type | IC50 Value | Reference |

| L929 (Normal cell line) | Ethanolic | 75 µg/mL | [2] |

| PC-3 (Prostate cancer) | Ethanolic | 22 µg/mL | [2] |

| A549 (Lung cancer) | Not Specified | 30 µg/mL | [3] |

| HepG2 (Liver cancer) | Ethanolic | 49.70 µg/mL | [4] |

| HepG2 (Liver cancer) | Ethyl acetate | 51.12 µg/mL | [4] |

Table 2: Antioxidant Activity of Cardiospermum halicacabum Extracts

| Assay | Extract Type | IC50 Value | Reference |

| DPPH Radical Scavenging | Ethanolic | 57 µg/mL | [2] |

| DPPH Radical Scavenging | Ethanolic | 59.49% inhibition at 1000 µg/mL | [5] |

| DPPH Radical Scavenging | Methanolic | 53.84% inhibition at 1000 µg/mL | [5] |

Table 3: Anti-inflammatory Activity of Cardiospermum halicacabum Extracts

| Assay | Extract Type | IC50 Value | Reference |

| Heat-induced ovalbumin denaturation | Ethanolic | 5157 µg/mL | |

| Heat-induced ovalbumin denaturation | Aqueous | 8121 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the screening of Cardiospermum halicacabum extracts. These protocols can be adapted for the evaluation of isolated this compound.

Isolation of this compound (Anxiolytic Principle)

-

Extraction: The powdered root material of C. halicacabum is extracted with ethanol using a Soxhlet apparatus.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).

-

Bioassay-guided Fractionation: Fractions are collected and screened for anxiolytic activity using a relevant animal model (e.g., elevated plus-maze).

-

Isolation and Identification: The most active fractions are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound. The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry, which has previously identified the active anxiolytic principle as this compound.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., PC-3, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test extract (or isolated this compound) and incubated for 24-48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test extract (or isolated this compound) are added to the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

IC50 Determination: The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Cardiospermum halicacabum extracts are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms.

Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of C. halicacabum extract via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Anticancer Screening

Caption: A typical experimental workflow for the in vitro screening of this compound for anticancer activity.

Future Directions

The promising bioactivities of Cardiospermum halicacabum extracts pave the way for more focused research on its isolated constituents. Future investigations should prioritize the following:

-

Isolation and Characterization of this compound: Development of a standardized, high-yield protocol for the isolation of pure this compound is essential.

-

Quantitative Bioactivity of Isolated this compound: Determining the specific IC50 values of pure this compound for its anti-inflammatory, anticancer, and antioxidant activities will be crucial for understanding its therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by isolated this compound will provide a deeper understanding of its pharmacological effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this compound. The wealth of traditional knowledge, coupled with modern scientific validation of C. halicacabum extracts, strongly suggests that this compound and other related compounds from this plant hold significant promise for the development of novel therapeutics.

References

The Therapeutic Potential of Cardiospermin in Traditional Ayurvedic Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiospermum halicacabum, known in Ayurveda as Karṇasphoṭā or Jyotishmati, has a long history of use in traditional Indian medicine for a variety of ailments, including rheumatism, skin diseases, and nervous disorders. The primary bioactive compound often associated with the anxiolytic properties of the plant's root is the cyanogenic glucoside, Cardiospermin. This technical guide provides an in-depth analysis of the traditional Ayurvedic applications of Cardiospermum halicacabum and the scientific evidence for the pharmacological activities of its extracts and constituents, with a focus on this compound. It summarizes quantitative data on its anti-inflammatory and antioxidant properties, details experimental protocols for key assays, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this traditional medicinal plant.

Traditional Ayurvedic Applications

In the traditional Indian system of medicine, various parts of the Cardiospermum halicacabum plant are utilized for their therapeutic properties. The roots are officially recognized in the Ayurvedic Pharmacopoeia for treating conditions such as fever (jvara), skin diseases (kuṣṭha), and joint disorders (sandhivāta). The whole plant has been traditionally used for rheumatism, lumbago, snake bites, and stiffness of limbs. The leaves are used to treat earaches, and a decoction of the plant is employed for managing diarrhea, dysentery, and respiratory ailments like colds and asthma. Furthermore, traditional practitioners have prescribed the plant for its anxiolytic effects in treating nervous disorders and epilepsy.

Bioactive Compounds

Phytochemical analyses of Cardiospermum halicacabum have revealed a rich profile of bioactive compounds. The primary constituents include flavonoids, alkaloids, terpenoids, saponins, tannins, and glycosides. Specifically, the root extracts contain the cyanogenic glucoside, this compound, which has been identified as a key contributor to the plant's anxiolytic activity. Other important compounds isolated from the plant include apigenin-7-O-glucuronide, luteolin, rutin, and various phenolic acids, which are largely responsible for its anti-inflammatory and antioxidant effects.

Pharmacological Activities: Quantitative Data

The therapeutic claims of Ayurveda have been substantiated by numerous in vitro and in vivo pharmacological studies. The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of Cardiospermum halicacabum extracts and their isolated compounds.

Table 1: Anti-inflammatory Activity

| Extract/Compound | Assay | Model | IC50 Value | Reference |

| Ethanolic Extract | Heat-induced ovalbumin denaturation | In vitro | 5157 µg/mL | |

| Aqueous Extract | Heat-induced ovalbumin denaturation | In vitro | 8121 µg/mL | |

| Ethanolic Fraction of Leaves Extract (EFC) | TNF-α production inhibition | LPS-activated human PBMCs | 17 µg/mL | |

| EFC | Nitric oxide (NO) inhibition | LPS-stimulated RAW 264.7 cells | 90 µg/mL | |

| Diosmetin-7-O-β-D-glucuronide (DMG) | Nitric oxide (NO) inhibition | RAW 264.7 cells | 16.72 ± 1.01 µM | |

| Ethanolic Extract | Carrageenan-induced paw edema | In vivo (rats) | Significant inhibition at 125 & 250 mg/kg |

Table 2: Antioxidant Activity

| Extract/Compound | Assay | IC50/EC50 Value | Reference |

| Methanolic Extract | DPPH radical scavenging | EC50 = 67.55 µg/mL | |

| Methanolic Extract | Nitric oxide scavenging | EC50 = 227.33 µg/mL | |

| Ethanolic Extract of Leaves (EECH) | Nitric oxide (NO) scavenging | 83 µg/mL | |

| EECH | Superoxide anion scavenging | 60 µg/mL | |

| Chloroform Extract | DPPH radical scavenging | Significant potential | |

| Ethanolic Extract | DPPH radical scavenging | 244.34 µg/ml |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.

Plant Material and Extraction

-

Collection: Whole plants of Cardiospermum halicacabum are collected and authenticated.

-

Preparation: The plant material is shade dried and coarsely powdered.

-

Extraction:

-

Ethanolic/Methanolic Extraction: The powdered material is subjected to Soxhlet extraction or cold maceration with the respective solvent (e.g., ethanol or methanol) for a specified period (e.g., 48-72 hours). The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

-

Aqueous Extraction: The powdered material is soaked in distilled water for a designated time, followed by filtration and lyophilization to obtain a dry powder.

-

In Vitro Anti-inflammatory Assay: Heat-Induced Ovalbumin Denaturation

This assay assesses the ability of the extracts to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture: The reaction mixture consists of 0.2 mL of ovalbumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the plant extract.

-

Control: A control group is maintained with distilled water instead of the extract.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.

-

Measurement: After cooling, the absorbance is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 × (Absorbance of Control - Absorbance of Test) / Absorbance of Control

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the free radical scavenging capacity of the extracts.

-

Reaction Mixture: 1 mL of various concentrations of the extract is mixed with 1 mL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

-

Measurement: The absorbance of the resulting solution is measured at 517 nm.

-

Control: A control is prepared using 1 mL of methanol instead of the extract.

-

Calculation: The scavenging activity is calculated as: % Scavenging = 100 × (Absorbance of Control - Absorbance of Sample) / Absorbance of Control

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Cardiospermum halicacabum are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

Cardiospermum halicacabum extracts have been shown to exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa B) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the extract inhibits the expression of downstream targets of NF-κB, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). Furthermore, the extract has been found to suppress the phosphorylation of Erk1/2 and p38 MAPK, which are upstream regulators of inflammatory responses.

Preliminary Toxicity Screening of Cardiospermin and Cardiospermum halicacabum Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the preliminary toxicity screening of Cardiospermin and extracts derived from Cardiospermum halicacabum. While this compound is a recognized bioactive cyanogenic glucoside with anxiolytic properties isolated from the plant's root extract, the majority of toxicological research has been conducted on various extracts of the plant itself rather than the isolated compound.[1] This document synthesizes the available preclinical data on the acute, sub-chronic, and in vitro cytotoxicity of Cardiospermum halicacabum extracts, offering valuable insights for researchers and drug development professionals. The information presented herein is crucial for establishing a foundational safety profile and guiding further non-clinical and clinical development.

I. Acute and Sub-Chronic Oral Toxicity

Acute and sub-chronic oral toxicity studies are fundamental in assessing the systemic toxicity of a test substance following single or repeated dosing. The available data for Cardiospermum halicacabum extracts in rodent models are summarized below.

Table 1: Summary of Acute and Sub-Chronic Oral Toxicity Data for Cardiospermum halicacabum Extracts

| Extract Type | Animal Model | Study Duration | Key Findings | Reference |

| Ethanolic Extract (whole plant) | Mouse | Acute | LD50 determined to be 900 mg/kg body weight. Safe up to 500 mg/kg, with mild significant changes at 1000 mg/kg and significant changes at 2000 mg/kg.[2] | [2] |

| Ethanolic Extract (whole plant) | Mouse | Sub-chronic (90 days) | No clinical signs of toxicity or mortality observed at the tested dosages. No significant changes in water or food intake. | [2] |

| Methanolic Leaf Extract | Mouse | Acute | Found to be safe up to a dose of 2000 mg/kg. No signs of toxicity such as lethargy, jerk, convulsion, or mortality were observed.[3] | [3] |

| Methanolic Leaf Extract | Rat | Sub-chronic | No signs of toxicity observed at a dose of 400 mg/kg. | [3] |

II. In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for evaluating the potential of a substance to cause cell death or inhibit cell proliferation. Various extracts of Cardiospermum halicacabum have been assessed against different cancer cell lines.

Table 2: Summary of In Vitro Cytotoxicity Data for Cardiospermum halicacabum Extracts

| Extract Type | Cell Line(s) | Assay | Key Findings | Reference |

| Seed Oil and Fractions | MCF-7, MDA-MB-231, MDA-MB-435 (Human Breast Cancer) | SRB Assay | The study calculated GI50, TGI, and LC50 values, indicating cytotoxic activity. | [4] |

| Chloroform and Ethanolic Leaf Extracts | Ehrlich Ascites Carcinoma (EAC) | Trypan Blue Dye Exclusion, MTT Assay | Chloroform extract showed more pronounced anticancer activity against EAC cell lines than the ethanolic extract. | [5] |

| Ethanolic and Aqueous Extracts (whole plant) | Not specified (used for anti-inflammatory assay) | Heat-induced ovalbumin denaturation | IC50 values for anti-inflammatory activity were 5157 µg/mL (ethanolic) and 8121 µg/mL (aqueous), compared to diclofenac sodium at 1922 µg/mL.[1][6] | [1][6] |

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the key experimental protocols employed in the cited research.

The acute oral toxicity of Cardiospermum halicacabum extracts was evaluated in mice following the OECD (Organisation for Economic Co-operation and Development) Guideline 423.[3]

Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity Study (OECD 423).

Sub-chronic toxicity was assessed in rats according to OECD Guideline 407, with slight modifications as noted in the source material.[3]

Experimental Workflow:

Caption: Workflow for Sub-Chronic Oral Toxicity Study (OECD 407).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow:

Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).

IV. Potential Mechanisms of Action

While dedicated mechanistic toxicology studies for this compound are limited, some research on related compounds and extracts provides insights into potential signaling pathways that may be modulated.

Studies on other plant extracts have shown that cytotoxic effects can be mediated through the modulation of proteins involved in apoptosis and cell cycle regulation, such as survivin and p27.

Signaling Pathway Diagram:

Caption: Modulation of Survivin and p27 by a plant extract.[7]

Cardiospermum halicacabum extracts have been shown to suppress the production of TNF-alpha and nitric oxide in human peripheral blood mononuclear cells, indicating an anti-inflammatory mechanism of action.

Signaling Pathway Diagram:

Caption: Suppression of TNF-alpha and Nitric Oxide Production.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. iajpr.com [iajpr.com]

- 3. phcogcommn.org [phcogcommn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ICI Journals Master List [journals.indexcopernicus.com]

- 7. In-vitro Cytotoxicity Investigations for Phytoconstituents of Saudi Medicinal Plants With Putative Ocular Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Constituents and Antimicrobial Activity of Indian Green Leafy Vegetable Cardiospermum halicacabum - PMC [pmc.ncbi.nlm.nih.gov]

Cardiospermin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiospermin is a cyanogenic glycoside that has garnered scientific interest due to its potential anxiolytic properties. Found within the roots of the medicinal plant Cardiospermum halicacabum, this bioactive compound represents a potential starting point for novel therapeutic development. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and biosynthetic pathway of this compound, designed to support further research and development in this area.

Natural Sources of this compound

The primary and currently known natural source of this compound is the plant Cardiospermum halicacabum Linn., belonging to the Sapindaceae family.[1][2] This climbing plant, commonly known as balloon vine or love in a puff, is widely distributed in tropical and subtropical regions of Asia, Africa, and the Americas. Traditional medicine systems have utilized various parts of this plant for treating a range of ailments.[3] Specifically, this compound has been isolated from the root extracts of C. halicacabum.[1]

While C. halicacabum is rich in various phytochemicals, including flavonoids, terpenoids, and saponins, this compound is noted as a significant bioactive constituent of the roots with potential therapeutic value.[3]

Quantitative Data

A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of this compound. At present, there is no publicly available data detailing the specific yield or concentration of this compound from the roots of Cardiospermum halicacabum. This lack of quantitative information underscores a critical area for future research to ascertain the viability of this plant as a source for scalable production.

Biosynthesis of this compound

This compound is classified as a cyanogenic glycoside. The biosynthesis of this class of compounds follows a generally conserved pathway in plants, originating from an amino acid precursor. While the specific precursor for this compound has not yet been definitively identified in published research, the generalized pathway provides a framework for its probable formation.

The biosynthesis of cyanogenic glycosides typically involves a multi-step enzymatic process:

-

Hydroxylation of the amino acid: The pathway is initiated by the N-hydroxylation of the precursor amino acid, a reaction catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family.

-

Conversion to an aldoxime and then a nitrile: The N-hydroxyamino acid is subsequently converted to an aldoxime, which is then dehydrated to form a nitrile. These steps are catalyzed by a second cytochrome P450 enzyme, typically from the CYP71 family.

-

Hydroxylation of the nitrile: The nitrile undergoes hydroxylation to form an α-hydroxynitrile (cyanohydrin).

-

Glycosylation: The final step involves the glycosylation of the unstable α-hydroxynitrile by a UDP-glucosyltransferase (UGT), which attaches a glucose molecule to form the stable cyanogenic glycoside.

Below is a diagram illustrating the generalized biosynthetic pathway of cyanogenic glycosides.

Note: The specific amino acid precursor for this compound is currently unknown.

Experimental Protocols

Detailed, validated experimental protocols for the specific isolation, characterization, and quantification of this compound are not extensively documented in the available literature. However, based on general phytochemical practices for the isolation of glycosides from plant material, a generalized workflow can be proposed.

1. General Workflow for Isolation and Characterization

The following diagram outlines a logical workflow that could be adapted for the isolation and characterization of this compound from the roots of C. halicacabum.

2. Methodological Details (General Procedures)

-

Extraction:

-

Air-dried and powdered root material of C. halicacabum is subjected to extraction with a suitable solvent such as methanol or ethanol using methods like maceration or Soxhlet extraction.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract can be subjected to liquid-liquid partitioning using solvents of increasing polarity to achieve initial fractionation.

-

Further purification is typically achieved through column chromatography. A variety of stationary phases can be employed, including silica gel and Sephadex, with elution gradients of appropriate solvent systems.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Characterization and Quantification:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the final purification and quantification of this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is commonly used for the separation of glycosides. Detection can be performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for the complete structural elucidation of the isolated compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation pattern, aiding in structural confirmation.

-

Conclusion and Future Perspectives

This compound, a cyanogenic glycoside from Cardiospermum halicacabum, presents an interesting avenue for drug discovery, particularly in the area of neuroscience. However, significant knowledge gaps currently hinder its development. Future research should prioritize the following:

-

Elucidation of the specific biosynthetic pathway: Identification of the precursor amino acid and the specific enzymes involved in this compound biosynthesis is crucial.

-

Quantitative analysis: Development and validation of analytical methods to quantify the this compound content in C. halicacabum are necessary for optimizing extraction and for quality control.

-

Development of standardized protocols: The establishment of detailed and reproducible protocols for the isolation and purification of this compound will be vital for advancing research and potential commercialization.

Addressing these research questions will provide a more complete understanding of this compound and pave the way for the rational development of novel therapeutics based on this natural product.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bioactive Compounds in Cardiospermum halicacabum using HPLC

These application notes provide detailed methodologies for the quantification of "Cardiospermin" and other major bioactive compounds from the medicinal plant Cardiospermum halicacabum using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, quality control, and drug development.

Introduction to Cardiospermum halicacabum and its Bioactive Compounds

Cardiospermum halicacabum, commonly known as balloon vine, is a climbing plant belonging to the Sapindaceae family. It is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine systems for treating various ailments, including rheumatism, fever, and skin diseases.[1][2] The therapeutic properties of this plant are attributed to its rich and diverse phytochemical profile, which includes flavonoids, saponins, tannins, alkaloids, and glycosides.[1][3]

One of the notable compounds mentioned in the literature is This compound , which has been identified as a cyanogenic glucoside and is suggested to be responsible for the plant's anxiolytic effects.[4][5] Besides this compound, the plant is a rich source of various flavonoids and phenolic acids with significant anti-inflammatory and antioxidant activities.[6] Accurate quantification of these marker compounds is crucial for the standardization and quality control of herbal extracts and formulations derived from Cardiospermum halicacabum.

Quantification of this compound (as a Cyanogenic Glycoside)

This compound is reported to be a cyanogenic glucoside.[5] Direct quantification of this specific compound by HPLC is challenging due to the current lack of a commercially available analytical standard and a validated, specific HPLC method in published literature. However, a general HPLC method for the analysis of cyanogenic glycosides can be employed for preliminary screening and tentative quantification.

General Experimental Protocol for Cyanogenic Glycoside Analysis

This protocol is a representative method for the analysis of cyanogenic glycosides and may require optimization for the specific analysis of this compound in Cardiospermum halicacabum extracts.

a) Sample Preparation (Extraction):

-

Air-dry the root material of Cardiospermum halicacabum in the shade and pulverize it into a coarse powder.

-

Extract the powdered material (10 g) with 70% methanol (100 mL) using an ultrasonic water bath for 30 minutes.

-

Filter the suspension through filter paper.

-

Evaporate the methanol from the filtrate under vacuum at 40°C.

-

Freeze-dry the remaining aqueous portion to obtain the crude extract.

-

Before injection, accurately weigh and dissolve the dried extract in distilled water to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

b) HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210-220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Note: Without a pure standard of this compound, quantification will be relative or based on a surrogate standard from the same chemical class if available.

Quantification of Major Flavonoids and Phenolic Acids

For robust quality control, a validated HPLC-DAD method for the simultaneous quantification of multiple known bioactive compounds is recommended. The following protocol is based on a published method for the analysis of 17 flavonoids and phenolic acids in Cardiospermum halicacabum.[6]

Detailed Experimental Protocol

a) Sample Preparation (Extraction):

-

Dry the whole plant material of Cardiospermum halicacabum at 40°C and grind it into a fine powder.

-

Suspend the plant powder (100 g) in 95% ethanol (1 L) and extract by sonication for 30 minutes, three times.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition successively with ethyl acetate (EtOAc).

-

Evaporate the EtOAc layer to dryness. This EtOAc fraction is used for HPLC analysis.

-

Accurately weigh and dissolve the dried EtOAc extract in methanol to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions:

| Parameter | Condition |

| System | HPLC with Diode Array Detector (DAD) |

| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: Water with 1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 1% Trifluoroacetic Acid (TFA) |

| Gradient Program | 0-10 min: 5-25% B; 10-30 min: 25% B; 30-60 min: 25-30% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Quantitative Data

The following table summarizes the retention times for major flavonoids and phenolic acids identified in Cardiospermum halicacabum using the HPLC-DAD method described above.[6]

| Compound No. | Compound Name | Retention Time (min) |

| 1 | Quercetin-3-O-α-l-rhamnoside | 22.79 |

| 2 | Kaempferol-3-O-α-L-rhamnoside | 25.96 |

| 3 | Apigenin-7-O-β-D-glucuronide | 24.04 |

| 4 | Apigenin 7-O-β-D-glucuronide methyl ester | 32.85 |

| 7 | Apigenin | 53.69 |

| 8 | Kaempferol | 55.94 |

| 10 | Quercetin | 35.87 |

| 15 | Protocatechuic acid | 6.04 |

| 16 | Gallic acid | 21.02 |

Visualizations

Experimental Workflow